molecular formula C17H25ClN2O2 B4439396 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride

1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride

Cat. No. B4439396
M. Wt: 324.8 g/mol
InChI Key: RTMLQTTZIAJVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly used as a tool compound for studying the pharmacology of G protein-coupled receptors (GPCRs) and their signaling pathways.

Mechanism of Action

1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride acts as a partial agonist or antagonist of specific 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride. It binds to the receptor and induces a conformational change that either activates or inhibits downstream signaling pathways. The exact mechanism of action of the compound depends on the specific receptor being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride are dependent on the specific GPCR being targeted. The compound has been shown to modulate a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. It has also been used to study the role of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride in diseases such as cancer, diabetes, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride in lab experiments is its high selectivity for specific 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride. This allows researchers to study the function of individual receptors and their downstream signaling pathways. However, the compound's selectivity can also be a limitation, as it may not accurately reflect the complex signaling networks that occur in vivo.

Future Directions

1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride has the potential to be used in a wide range of future research studies. Some possible future directions include:
1. Developing new compounds that are more selective and potent than 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride.
2. Studying the role of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride in diseases such as Alzheimer's disease, Huntington's disease, and schizophrenia.
3. Investigating the role of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride in the immune system and their potential as therapeutic targets for autoimmune diseases.
4. Developing new methods for studying GPCR signaling pathways in vivo, such as optogenetics and chemogenetics.
Conclusion
In conclusion, 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride is a valuable tool compound for studying the pharmacology of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride and their signaling pathways. Its high selectivity and potency make it a useful tool for studying individual receptors and their downstream effects. However, its limitations must be taken into consideration when interpreting experimental results. Future research studies using this compound have the potential to shed light on the complex signaling networks that occur in vivo and to identify new therapeutic targets for a wide range of diseases.

Scientific Research Applications

1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride has been extensively used as a tool compound for studying the pharmacology of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride. 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride are a large family of membrane proteins that play a crucial role in cellular signaling pathways. They are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. The ability of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride to selectively activate or inhibit specific 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride has made it a valuable tool for studying the function of these receptors and their downstream signaling pathways.

properties

IUPAC Name

1-ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-3-18-10-12-19(13-11-18)9-4-5-14-21-17-8-6-7-16(15-17)20-2;/h6-8,15H,3,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMLQTTZIAJVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2=CC=CC(=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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